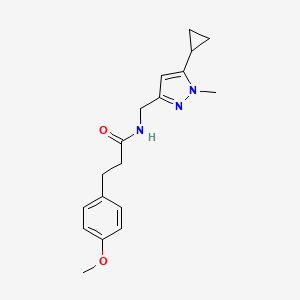

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The propanamide side chain is functionalized with a 4-methoxyphenyl group, contributing to its lipophilic and electronic properties.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-21-17(14-6-7-14)11-15(20-21)12-19-18(22)10-5-13-3-8-16(23-2)9-4-13/h3-4,8-9,11,14H,5-7,10,12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKBXTQCEYNKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CCC2=CC=C(C=C2)OC)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Methoxyphenyl Group Attachment: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using an appropriate methoxybenzene derivative and a Lewis acid catalyst.

Amide Bond Formation: The final step involves forming the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methoxy group to form a phenol derivative.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, potentially inhibiting or activating them.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing amide group, which can affect its behavior in different chemical environments.

Comparison with Similar Compounds

Structural Analogues

Pyrazole-Based Propanamides

-

- Structure: (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide.

- Key Features: Incorporates a pyrazole ring with dichlorophenyl and pyridinyl substituents. The propanamide chain includes a 4-fluorophenyl group and methylsulfonamido moiety.

- Comparison: The dichlorophenyl and pyridinyl groups enhance electron-withdrawing effects, contrasting with the target compound’s 4-methoxyphenyl group, which is electron-donating. This difference may influence receptor binding affinity and metabolic stability.

- Compound D475-2505 (): Structure: N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide. Key Features: Combines pyrazole with a thiazole ring and acetylphenyl group. LogP = 4.55, indicating high lipophilicity.

4-Methoxyphenyl Propanamide Derivatives

- Compound VIk (): Structure: N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide. Key Features: Molecular weight = 445 g/mol; melting point = 240–242°C. The higher melting point suggests stronger crystalline packing due to planar chromenone systems.

- Compound from : Structure: 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide. Key Features: N-hydroxy-N-methyl substitution enhances hydrogen-bond donor/acceptor capacity. Comparison: The hydroxy group may improve solubility but reduce metabolic stability compared to the target compound’s methyl and cyclopropyl groups.

Physicochemical Properties

*Estimates based on structural analogs.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, a compound featuring a unique structural combination of a pyrazole ring and a methoxyphenyl group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole moiety is known to influence enzyme inhibition and receptor modulation, which can lead to various therapeutic effects. The methoxy group enhances solubility and bioavailability, potentially improving pharmacokinetic properties.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies have shown that derivatives containing pyrazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methoxyphenyl group may enhance this effect by improving the compound's interaction with target proteins involved in cancer cell proliferation.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound B | 1.98 ± 1.22 | Apoptosis induction |

Anticonvulsant Activity

Similar pyrazole derivatives have been investigated for anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that the inclusion of a methoxy group significantly contributes to enhancing anticonvulsant activity.

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies and Research Findings

- Antitumor Efficacy : A study published in ACS Omega demonstrated that pyrazole derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than traditional chemotherapeutics . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

- Anticonvulsant Properties : In a recent investigation, a series of pyrazole-based compounds were tested for their anticonvulsant activity using the maximal electroshock seizure model in mice. Results indicated that the presence of the cyclopropyl group was crucial for enhancing efficacy .

- Antimicrobial Studies : A comparative analysis showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide?

The synthesis typically involves multi-step routes, including:

- Coupling reactions : Amide bond formation between the pyrazole-methylamine intermediate and 3-(4-methoxyphenyl)propanoic acid derivatives using activating agents like EDC/HOBt.

- Heterocycle assembly : Cyclocondensation of hydrazines with diketones or β-keto esters to construct the pyrazole core, followed by cyclopropane introduction via [2+1] cycloaddition .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures are standard for isolating high-purity products .

Advanced: How can regioselectivity challenges during pyrazole-ring synthesis be addressed?

Regioselectivity in pyrazole formation is influenced by:

- Steric and electronic effects : Electron-withdrawing substituents on diketones favor nucleophilic attack at specific positions. For example, using 5-cyclopropyl-1-methyl-pyrazole precursors with bulky groups directs regiochemistry .

- Catalytic control : Transition-metal catalysts (e.g., Pd or Cu) can mediate cyclization pathways, as seen in analogous triazole syntheses .

- Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity (e.g., DMF vs. THF) shifts product distribution .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : - and -NMR to confirm substituent connectivity and assess purity. Aromatic protons (δ 6.7–7.3 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 356.19 for CHNO) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and aromatic C-H (~3050 cm) confirm functional groups .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved?

- Cross-validation : Use SHELXL (for crystallographic refinement) to resolve ambiguities in bond lengths/angles, then compare with DFT-calculated NMR/IR spectra .

- Multi-technique analysis : Pair X-ray diffraction (e.g., WinGX-processed data) with solid-state NMR to reconcile discrepancies in molecular conformation .

Basic: What steps are involved in X-ray crystallographic structure determination?

- Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–295 K .

- Structure solution : SHELXT or SHELXD for phase determination via direct methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks, achieving R-factors < 0.05 .

Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., for dimeric motifs) using software like Mercury .

- Topological descriptors : Use CrystalExplorer to quantify interaction energies (e.g., π-π stacking vs. C-H···O bonds) and correlate with thermal stability .

Basic: What computational approaches support molecular docking studies for related pyrazole derivatives?

- Ligand preparation : Optimize 3D geometry with Gaussian (B3LYP/6-31G**) and assign partial charges via RESP .

- Receptor modeling : Use AutoDock Vina for flexible docking into target proteins (e.g., kinase domains), validated by MD simulations .

Advanced: How can reaction yields be optimized for sterically hindered intermediates?

- Solvent engineering : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .

- Microwave-assisted synthesis : Accelerate kinetics for slow steps (e.g., cyclopropanation) while minimizing side reactions .

- Catalyst design : Bulky ligands (e.g., XPhos) enhance selectivity in Pd-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.